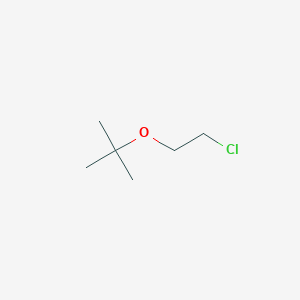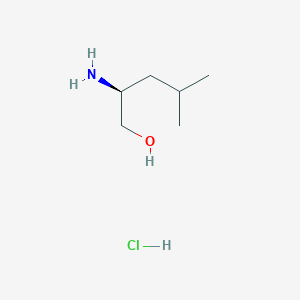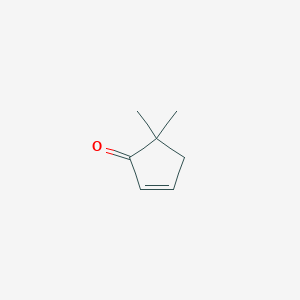
2-(2-Chloroethoxy)-2-methyl-propane
概要
説明
2-(2-Chloroethoxy)-2-methyl-propane is an organic compound with the molecular formula C6H13ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a chloroethoxy group attached to a methyl-propane backbone, making it a versatile building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2-methyl-propane typically involves the reaction of 2-chloroethanol with isobutylene in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 2-chloroethanol reacts with the double bond of isobutylene to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to maximize yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-(2-Chloroethoxy)-2-methyl-propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products
Nucleophilic Substitution: Products include ethers, amines, and alcohols.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alcohols.
科学的研究の応用
2-(2-Chloroethoxy)-2-methyl-propane is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ether bonds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 2-(2-Chloroethoxy)-2-methyl-propane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This property makes it a valuable intermediate in the synthesis of various organic compounds.
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains an additional hydroxyl group.
2-(2-Chloroethoxy)ethane: Lacks the methyl group present in 2-(2-Chloroethoxy)-2-methyl-propane.
2-(2-Chloroethoxy)-2-methyl-butane: Contains an additional carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific combination of a chloroethoxy group and a methyl-propane backbone. This structure provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
特性
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNWJJTUIFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)










